beta-D-Galactopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride
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Overview
Description
beta-D-Galactopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride: is a complex organic compound that features a combination of a galactopyranoside moiety and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galactopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride typically involves multi-step reactionsThe final steps involve deprotection and purification to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be utilized to streamline the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thio group.
Reduction: Reduction reactions may target the triazole ring or the acetyl groups.
Substitution: Substitution reactions can occur at various positions on the triazole ring or the galactopyranoside moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce deacetylated or reduced triazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms .
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its triazole ring is a common pharmacophore in many drugs, and its galactopyranoside moiety may enhance its bioavailability and specificity .
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its combination of functional groups allows for the creation of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of beta-D-Galactopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the galactopyranoside moiety can interact with carbohydrate-binding proteins. These interactions can modulate enzymatic activity, signal transduction pathways, and other biological processes .
Comparison with Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Galactose: A simple sugar that shares the galactopyranoside moiety.
Anastrozole: A triazole-based aromatase inhibitor used in cancer therapy.
Uniqueness: The uniqueness of beta-D-Galactopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride lies in its combination of a triazole ring and a galactopyranoside moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
116509-59-2 |
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Molecular Formula |
C17H24ClN3O9S |
Molecular Weight |
481.9 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]oxan-2-yl]methyl acetate;hydrochloride |
InChI |
InChI=1S/C17H23N3O9S.ClH/c1-7-18-17(20-19-7)30-16-15(28-11(5)24)14(27-10(4)23)13(26-9(3)22)12(29-16)6-25-8(2)21;/h12-16H,6H2,1-5H3,(H,18,19,20);1H/t12-,13+,14+,15-,16+;/m1./s1 |
InChI Key |
ANKMMEJJUXNULI-QINYOJHVSA-N |
Isomeric SMILES |
CC1=NC(=NN1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.Cl |
Canonical SMILES |
CC1=NC(=NN1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.Cl |
Origin of Product |
United States |
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